3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide
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Overview
Description
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Amide Bond: The final step involves the coupling of the quinoxaline derivative with 4-phenoxyphenylpropanoic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxyphenyl moiety.
Reduction: Reduction reactions could target the carbonyl groups within the quinoxaline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoxaline ring or the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
Chemistry
Catalysis: Quinoxaline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be incorporated into polymers or used as building blocks for organic semiconductors.
Biology
Antimicrobial Agents: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.
Anticancer Agents: Some quinoxaline compounds exhibit cytotoxic activity against cancer cell lines.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry
Agriculture: Quinoxaline derivatives may be used as pesticides or herbicides.
Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
4-Methylquinoxaline: A derivative with a methyl group at the 4-position.
N-Phenylpropanamide: A compound with a similar amide linkage but lacking the quinoxaline core.
Uniqueness
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C24H21N3O3/c1-27-22-10-6-5-9-20(22)26-21(24(27)29)15-16-23(28)25-17-11-13-19(14-12-17)30-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
SUBQDXCFGLMNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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